Caffeic acid phenethyl ester

Vue d'ensemble

Description

L'ester phényléthylique de l'acide caféique est un composé chimique phénolique naturel. C'est l'ester de l'acide caféique et de l'alcool phényléthylique. Ce composé se retrouve dans une variété de plantes et est un composant de la propolis provenant des ruches d'abeilles. L'ester phényléthylique de l'acide caféique a été étudié pour ses propriétés pharmacologiques potentielles, notamment ses effets antimitogéniques, anticancéreux, anti-inflammatoires et immunomodulateurs .

Méthodes De Préparation

L'ester phényléthylique de l'acide caféique peut être synthétisé par différentes méthodes. Une voie de synthèse courante consiste en l'estérification de l'acide caféique avec l'alcool phényléthylique. Cette réaction nécessite généralement un catalyseur, tel que l'acide sulfurique, et est réalisée sous reflux. Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir l'ester phényléthylique de l'acide caféique pur .

Les méthodes de production industrielle de l'ester phényléthylique de l'acide caféique impliquent souvent l'extraction de la propolis des ruches d'abeilles, suivie de processus de purification pour isoler le composé. La teneur en ester phényléthylique de l'acide caféique dans la propolis peut varier en fonction de la localisation géographique des ruches .

Analyse Des Réactions Chimiques

L'ester phényléthylique de l'acide caféique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Oxydation : L'ester phényléthylique de l'acide caféique peut être oxydé pour former des quinones, qui sont des intermédiaires réactifs pouvant réagir davantage avec des nucléophiles.

Réduction : La réduction de l'ester phényléthylique de l'acide caféique peut conduire à la formation de l'ester phényléthylique de l'acide dihydrocaféique.

Substitution : Des réactions de substitution impliquant l'ester phényléthylique de l'acide caféique peuvent se produire au niveau des groupes hydroxyle phénoliques, conduisant à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Chimie : Il est utilisé comme matière première pour la synthèse de divers dérivés présentant des activités biologiques potentielles.

Mécanisme d'action

L'ester phényléthylique de l'acide caféique exerce ses effets par le biais de multiples mécanismes. Il module la voie du facteur de transcription nucléaire 2 érythropoïétine, qui répond au stress oxydatif en favorisant l'expression d'enzymes cytoprotectrices. De plus, il inhibe la voie du facteur de transcription nucléaire kappa-B, qui est impliquée dans la réponse inflammatoire en favorisant l'expression de cytokines pro-inflammatoires . Ces actions contribuent à ses effets antioxydants, anti-inflammatoires et immunomodulateurs.

Applications De Recherche Scientifique

Anticancer Properties

CAPE has been extensively studied for its anticancer potential. Research indicates that it can inhibit tumor proliferation and metastasis in various cancers, including hepatocellular carcinoma (HCC). A recent study demonstrated that a CAPE derivative exhibited anti-HCC effects comparable to sorafenib, a standard chemotherapy drug. This study highlighted CAPE's ability to protect organ function while exerting low toxicity, making it a promising candidate for cancer therapy .

Case Study: Hepatocellular Carcinoma

- Objective : Evaluate the efficacy of CAPE in HCC treatment.

- Findings : CAPE significantly reduced tumor growth and metastasis in animal models.

- : CAPE may serve as an effective therapeutic agent against HCC with minimal side effects .

Anti-inflammatory Effects

CAPE exhibits potent anti-inflammatory properties, making it beneficial in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have shown that CAPE can reduce inflammation in various models, including those related to arthritis and neurodegenerative diseases.

Case Study: Arthritis Model

- Objective : Assess the impact of CAPE on inflammation in an arthritis model.

- Findings : Treatment with CAPE led to a significant decrease in inflammatory markers and joint swelling.

- : CAPE may be an effective adjunct therapy for inflammatory conditions .

Antioxidant Activity

CAPE is recognized for its strong antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in numerous chronic diseases. The compound's high lipophilicity enhances its bioavailability and effectiveness in biological systems.

Data Table: Antioxidant Activity of CAPE

| Study | Model | Measurement | Result |

|---|---|---|---|

| Celli et al. (2004) | Rat Plasma | Free Radical Scavenging | Significant reduction in oxidative stress markers |

| Anjaly & Tiku (2018) | In vitro | DPPH Assay | High antioxidant capacity demonstrated |

Antimicrobial Properties

CAPE has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness against antibiotic-resistant strains highlights its potential as an alternative therapeutic agent.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial effects of CAPE on resistant bacterial strains.

- Findings : CAPE exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

- : CAPE could be developed into a novel antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that CAPE may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate neuroinflammation and oxidative stress contributes to its protective effects on neuronal cells.

Data Table: Neuroprotective Effects of CAPE

| Study | Condition | Mechanism | Outcome |

|---|---|---|---|

| PMC4058104 (2014) | Neurodegeneration | Inhibition of neuroinflammation | Reduced neuronal death observed |

| ResearchGate (2012) | Alzheimer's Model | Antioxidant activity | Improved cognitive function noted |

Therapeutic Applications in Chemotherapy

CAPE has been proposed as an adjuvant therapy in chemotherapy regimens. It enhances the efficacy of chemotherapeutic agents while mitigating their toxic side effects.

Case Study: Chemotherapy Adjuvant

Mécanisme D'action

Caffeic acid phenethyl ester exerts its effects through multiple mechanisms. It modulates the nuclear factor erythroid 2 pathway, which responds to oxidative stress by promoting the expression of cytoprotective enzymes. Additionally, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which is involved in the inflammatory response by promoting the expression of proinflammatory cytokines . These actions contribute to its antioxidant, anti-inflammatory, and immunomodulatory effects.

Comparaison Avec Des Composés Similaires

L'ester phényléthylique de l'acide caféique est similaire à d'autres composés phénoliques, tels que l'acide férulique, l'acide p-coumarique et l'acide sinapique. Ces composés partagent des structures chimiques et des activités biologiques similaires. L'ester phényléthylique de l'acide caféique est unique dans sa capacité à moduler à la fois la voie du facteur de transcription nucléaire 2 érythropoïétine et la voie du facteur de transcription nucléaire kappa-B, ce qui contribue à son large éventail d'effets pharmacologiques .

Des composés similaires comprennent :

- Acide férulique

- Acide p-coumarique

- Acide sinapique

Ces composés présentent également des propriétés antioxydantes et anti-inflammatoires, mais peuvent différer dans leurs mécanismes d'action spécifiques et leurs activités biologiques .

Activité Biologique

Caffeic acid phenethyl ester (CAPE) is a bioactive compound primarily derived from propolis, a resinous substance produced by honeybees. CAPE has garnered significant attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antiviral properties. This article provides a comprehensive overview of the biological activity of CAPE, supported by data tables and case studies.

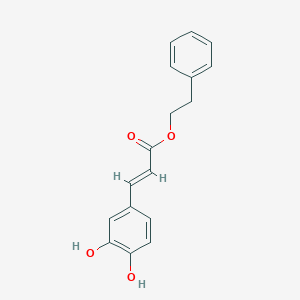

Chemical Structure and Properties

- Chemical Name: 3-(3,4-Dihydroxyphenyl)-2-propenoic acid 2-phenylethyl ester

- Molecular Formula: C₁₈H₁₈O₄

- Molecular Weight: 298.34 g/mol

- Purity: ≥98%

CAPE's structure features two hydroxyl groups that enhance its antioxidant capabilities and lipophilicity, allowing for better membrane permeability compared to its precursor caffeic acid.

CAPE exerts its biological effects through various mechanisms:

- Inhibition of NF-κB Activation : CAPE specifically inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammatory responses and cell proliferation. This inhibition leads to reduced expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

- Antioxidant Activity : CAPE demonstrates strong antioxidant properties by scavenging reactive oxygen species (ROS) and suppressing lipid peroxidation .

- Antitumor Effects : CAPE induces apoptosis in various cancer cell lines through the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic factors (e.g., Bcl-2). It has shown effectiveness against prostate, breast, colon, and liver cancer cells .

- Immunomodulatory Effects : CAPE modulates immune responses by regulating T cell activity and inhibiting the proliferation of CD4+ T cells .

Antioxidant Properties

CAPE's antioxidant activity has been demonstrated in several studies:

| Study | Findings |

|---|---|

| Chuu et al. (2011) | CAPE significantly reduced oxidative stress markers in human prostate cancer cells. |

| Wei et al. (2004) | Showed protective effects against oxidative damage in neuroblastoma cells. |

Anti-inflammatory Effects

CAPE's anti-inflammatory properties have been confirmed through various experimental models:

| Study | Findings |

|---|---|

| Kuo et al. (2013) | CAPE suppressed LPS-induced inflammation in murine macrophages by inhibiting NF-κB activation. |

| Murtaza et al. (2014) | Demonstrated that CAPE reduced inflammatory cytokines in various cell types. |

Antitumor Activity

CAPE has shown potent antitumor effects across multiple cancer types:

Case Studies

- Prostate Cancer : In a study by Chuu et al., CAPE was administered to LNCaP prostate cancer cells, resulting in a dose-dependent decrease in cell proliferation and significant tumor growth inhibition in xenograft models .

- Neuroprotection : Research identified CAPE as a neurodifferentiation-inducing compound that modulated key proteins involved in neurodevelopmental processes, suggesting potential therapeutic applications for neurodegenerative diseases .

- Antiviral Activity : CAPE has been investigated for its antiviral properties against Porcine Reproductive and Respiratory Syndrome Virus, indicating its potential as a clinical suppressant .

Propriétés

IUPAC Name |

2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUARLUWKZWEBQ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861176 | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115610-29-2, 104594-70-9 | |

| Record name | (E)-Caffeic acid phenethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid phenethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl 3,4-dihydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID PHENETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.